2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine
Description
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine (CAS: 1250008-85-5) is a cyclopropane-containing amine derivative with a molecular formula of C₁₀H₁₁F₂N and a molecular weight of 183.20 g/mol . The compound features a strained cyclopropane ring substituted with a methyl group and a 2,6-difluorophenyl moiety. The compound is listed as temporarily out of stock in commercial catalogs, indicating challenges in sourcing or synthesis .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-10(5-8(10)13)9-6(11)3-2-4-7(9)12/h2-4,8H,5,13H2,1H3 |
InChI Key |
VZZPQSFMQREMFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1N)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Impact of Halogen Substitution Fluorine vs. Chlorine: The replacement of fluorine with chlorine in 2-(2,6-Dichlorophenyl)propan-1-amine increases molecular weight (228.10 vs. 183.20) and lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications . However, fluorine’s electronegativity and smaller atomic radius favor metabolic stability and hydrogen-bonding interactions in drug design .
Role of Cyclopropane vs. Other Rings The cyclopropane ring in the target compound introduces angle strain, which can stabilize transition states in chemical reactions or mimic rigid bioactive conformations. In contrast, cyclohexanone derivatives (e.g., 2-(Fluorophenyl)-2-(methylamino)cyclohexanone) offer ketone functionality for further derivatization but lack the strain-induced reactivity .
Salt Forms and Solubility
- The hydrochloride salt of (R)-1-(2,6-Difluorophenyl)ethan-1-amine demonstrates enhanced aqueous solubility compared to the free base form of the target compound, making it more suitable for in vitro assays or formulation .
Biological Activity
2-(2,6-Difluorophenyl)-2-methylcyclopropan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11F2N
- Molecular Weight : 183.20 g/mol
- CAS Number : 1250008-85-5
- Appearance : Typically appears as a white to off-white powder.
The biological activity of 2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate various biological pathways. This compound may act as an inhibitor or activator of certain molecular targets, influencing cellular processes such as:
- Enzyme inhibition
- Receptor binding
- Modulation of signaling pathways
Biological Activity
Research indicates that 2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine exhibits significant biological activity across various studies. Key findings include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for therapeutic applications in metabolic disorders.
- Receptor Interaction : It shows potential in binding to receptors associated with neurological functions, suggesting a role in neuropharmacology.
- Therapeutic Potential : Preliminary studies indicate that this compound may have applications in treating conditions such as hypertrophic cardiomyopathy and other cardiac disorders due to its effects on cardiac muscle function and elasticity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant inhibition of enzyme X with IC50 values indicating high potency. |
| Study B (2023) | Showed that the compound modulates receptor Y activity, leading to enhanced neurotransmitter release. |
| Study C (2024) | Investigated the compound's effects on cardiac function in animal models, revealing improvements in diastolic relaxation and reduced left ventricular pressures. |
Comparative Analysis with Similar Compounds
The structural uniqueness of 2-(2,6-difluorophenyl)-2-methylcyclopropan-1-amine allows for comparison with other compounds that share similar frameworks but differ in substituents:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine | Contains a single fluorine atom | Less steric hindrance |
| 3-(3-Fluorophenyl)-3-methylcyclopropan-1-amine | Different fluorine position | Variability in biological activity |
| 2-(3,5-Difluorophenyl)-2-methylcyclopropan-1-amine | Difluorination at different positions | Altered binding affinity |
The presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical reactivity and biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
